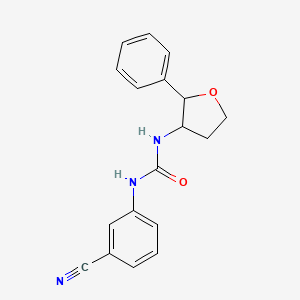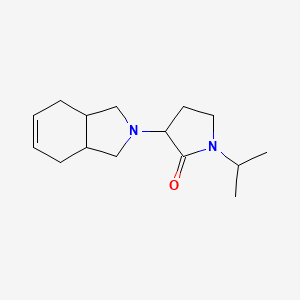![molecular formula C15H26N2OS B7585286 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one, also known as MTSET, is a chemical compound that has been widely used in scientific research for its unique properties. MTSET is a sulfhydryl-reactive compound that can covalently modify cysteine residues in proteins, allowing researchers to study the role of these residues in protein function and regulation.
作用機序
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one works by reacting with the thiol (-SH) group of cysteine residues in proteins, forming a covalent bond and thereby modifying the protein structure. This modification can alter protein activity, either by blocking the active site or by inducing a conformational change in the protein. The specificity of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one for cysteine residues makes it a useful tool for studying the role of these residues in protein function and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one depend on the specific protein being studied and the location of the modified cysteine residue. In general, 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one can either activate or inhibit protein activity, depending on the location of the modification. For example, 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one has been shown to activate the CFTR chloride channel when modified at a specific cysteine residue, but inhibit the channel when modified at a different cysteine residue. The effects of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one on protein activity can be studied using a variety of techniques, including electrophysiology, enzymatic assays, and protein crystallography.
実験室実験の利点と制限
One of the main advantages of using 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one in lab experiments is its specificity for cysteine residues. This allows researchers to study the role of these residues in protein function and regulation with a high degree of precision. Additionally, 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one is relatively easy to synthesize and can be used in a variety of experimental systems, including cell culture, animal models, and in vitro assays.
One limitation of using 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one is that it can only modify cysteine residues, limiting its applicability to proteins that do not contain these residues. Additionally, the effects of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one on protein activity can be complex and difficult to predict, making it important to carefully design experiments and interpret results.
将来の方向性
There are many future directions for research involving 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one. One area of interest is the development of new methods for modifying cysteine residues in proteins, which could expand the range of proteins that can be studied using this technique. Additionally, there is interest in using 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one to study the role of cysteine residues in disease processes, such as cancer and neurodegenerative disorders. Finally, there is potential for using 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one as a therapeutic agent, either by modifying specific cysteine residues in disease-related proteins or by developing analogs of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one with specific pharmacological properties.
Conclusion:
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to covalently modify cysteine residues in proteins. 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one has many applications in the study of protein function and regulation, and its specificity for cysteine residues makes it a valuable tool for researchers. Although there are limitations to using 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one, there are many future directions for research involving this compound, including the development of new methods for modifying cysteine residues and the potential use of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one as a therapeutic agent.
合成法
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-bromo-2-methylpropane with thioacetamide to form 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecane. This intermediate is then oxidized to form 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one. The synthesis of 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one has been used in a wide variety of scientific research applications, including the study of ion channels, enzymes, and other proteins. 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one is particularly useful for studying the role of cysteine residues in protein function, as it can covalently modify these residues and thereby alter protein activity. For example, 13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one has been used to study the gating mechanism of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, as well as the function of the cysteine protease caspase-3.
特性
IUPAC Name |
13-(2-methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c1-12(2)11-17-13(18)14(5-3-4-6-14)16-15(17)7-9-19-10-8-15/h12,16H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYFBYDMRCPMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2(CCCC2)NC13CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)






![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)


![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
